Ofloxacin

Catalog No.
S537983
CAS No.
82419-36-1
M.F
C18H20FN3O4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ofloxacin

Substituting racemic ofloxacin with levofloxacin or ciprofloxacin compromises enantioselective method development and in vivo PK data integrity.

  • Chiral standard: Both R-(+) and S-(-) enantiomers enable enantioseparation factor & peak resolution (impossible with levofloxacin).
  • PK modeling: 90% oral bioavailability with enteral feeds ensures consistent exposure (vs ciprofloxacin's 18% reduction).
  • Aqueous solubility: +12.82 kJ/mol ΔG_sol vs +20.09 for ciprofloxacin enables high-concentration pH 7.4 stocks, minimizing precipitation.

CAS Number

82419-36-1

Product Name

Ofloxacin

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N

solubility

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9.
1.44e+00 g/L

Synonyms

DL 8280, DL-8280, DL8280, DR 3355, DR-3355, DR3355, Hoe 280, Hoe-280, Hoe280, Ofloxacin, Ofloxacin Hydrochloride, Ofloxacine, ORF 28489, ORF-28489, ORF28489, Ru 43280, Ru-43280, Ru43280, Tarivid

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

The exact mass of the compound Ofloxacin is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.3 mg/mlsoluble in aqueous solutions with ph between 2 and 5. sparingly to slightly soluble in aqueous solutions with ph 7 (solubility falls to 4 mg/ml) and freely soluble in aqueous solutions with ph above 9.in water, 1.08x10+4 mg/l at 25 °c (est)1.44e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758178. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 1 g

Ofloxacin is a synthetic, second-generation fluoroquinolone antibiotic consisting of a 1:1 racemic mixture of its R-(+) and S-(-) enantiomers. It functions as a broad-spectrum inhibitor of bacterial DNA gyrase and topoisomerase IV. In procurement and material selection, Ofloxacin is primarily sourced as an analytical standard for chiral resolution, a highly bioavailable compound for in vivo pharmacokinetic modeling, and a cost-effective broad-spectrum antimicrobial control. Its physicochemical profile, characterized by near-complete oral absorption and specific aqueous solubility thermodynamics, defines its baseline utility in laboratory and industrial workflows [1].

Research Fit

Racemic fluoroquinolone for enantiomer-specific antibacterial studies
Chiral-switch model: S-(-)-enantiomer drives activity
Renal clearance research context (reported ~80% unchanged excretion)
Supports oral-to-IV crossover study design

Substituting racemic Ofloxacin with its enantiopure S-isomer (Levofloxacin) or the related in-class benchmark Ciprofloxacin fundamentally alters experimental and formulation baselines. Replacing Ofloxacin with Levofloxacin eliminates the R-(+) enantiomer, making it impossible to use the material as a standard for chiral chromatography method development, while simultaneously shifting minimum inhibitory concentration (MIC) baselines by a factor of two [1]. Conversely, substituting Ofloxacin with Ciprofloxacin introduces significant formulation constraints; Ciprofloxacin exhibits a higher thermodynamic energy barrier to aqueous solubilization and demonstrates an 18% reduction in relative oral bioavailability when co-administered with complex enteral feeds, disrupting in vivo exposure consistency[2].

Substitution Risk

Racemate vs single enantiomer Antibacterial activity may shift ~2-fold when replacing ofloxacin with levofloxacin; MIC context may not transfer directly.
AUC & renal handling Compared to ciprofloxacin, ofloxacin AUC is reported ~3× higher and renal excretion differs; exposure-model context cannot be assumed.
Phototoxicity ranking Class-level ranking may shift with UV exposure conditions; ofloxacin ranked lower risk but class-wide inference does not guarantee model translatability.

In Vivo Bioavailability and Enteral Formulation Compatibility

In pharmacokinetic modeling involving complex enteral diets, Ofloxacin demonstrates significantly higher absorption stability compared to Ciprofloxacin. When co-administered with enteral feeding products, the relative oral bioavailability of Ofloxacin remains at 90% (± 8.3%), whereas Ciprofloxacin drops to 72% (± 14%) [1].

Evidence DimensionRelative oral bioavailability during enteral feeding co-administration
Target Compound DataOfloxacin (90% ± 8.3%)
Comparator Or BaselineCiprofloxacin (72% ± 14%)
Quantified Difference18% higher relative bioavailability for Ofloxacin
ConditionsHuman subjects, co-administration with Ensure enteral feed

Ensures consistent systemic exposure and prevents under-dosing in in vivo animal models utilizing complex diets.

Racemic vs levofloxacin
Head-to-head
Two-fold MIC90 difference reported (H. influenzae 0.03 vs 0.015 μg/ml; M. catarrhalis 0.06 vs 0.03 μg/ml)
Supports enantiomer-activity comparison context
MIC90 values from broth microdilution; review target strain panels

Aqueous Solubility Thermodynamics at Physiological pH

The preparation of highly concentrated aqueous stock solutions is dictated by the thermodynamic energy required to break the crystal lattice. At 25°C in pH 7.4 phosphate buffer, Ofloxacin exhibits a standard free energy change of solubilization (ΔG) of +12.82 kJ/mol, compared to +20.09 kJ/mol for Ciprofloxacin [1].

Evidence DimensionStandard free energy change of solubilization (ΔG) at 25°C, pH 7.4
Target Compound DataOfloxacin (+12.82 kJ/mol)
Comparator Or BaselineCiprofloxacin (+20.09 kJ/mol)
Quantified Difference7.27 kJ/mol lower energy barrier for Ofloxacin
ConditionsSaturated solutions in pH 7.4 phosphate buffer at 25°C

A lower thermodynamic energy barrier simplifies the formulation of highly concentrated aqueous stock solutions in physiological buffers without precipitation.

PK vs ciprofloxacin
Head-to-head
AUC ~3× higher; renal excretion 80% vs 57% (IV, healthy volunteers)
Supports PK exposure-model interpretation
Differences in metabolic fate require method-specific validation

Minimum Inhibitory Concentration (MIC) Assay Calibration

Because Ofloxacin is a 1:1 racemate and the D-isomer is functionally inactive, its MIC values are systematically higher than those of enantiopure Levofloxacin. Across broad testing, Levofloxacin inhibits 50% and 90% of tested strains at 0.12 and 4 mg/L, respectively, making its activity exactly two-fold greater than that of racemic Ofloxacin [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataOfloxacin (Activity is 0.5x that of Levofloxacin)
Comparator Or BaselineLevofloxacin (Inhibits 50% and 90% of strains at 0.12 and 4 mg/L)
Quantified Difference2-fold higher MIC requirement for Ofloxacin
ConditionsIn vitro antimicrobial susceptibility testing across Gram-positive and Gram-negative strains

Buyers must procure the exact specified form to prevent a 2-fold miscalibration in antimicrobial assay baselines.

Enantiomer activity gap
Cross-study comparable
Up to 100-fold reported activity difference (S-(-) vs R-(+) enantiomer)
Enantiomer-attribution review for stereoselective study design
Pharmacokinetic parameters (AUC, clearance) differ between enantiomers

Mandatory Precursor for Chiral Separation Method Development

The development of chiral stationary phases and mobile phase additives requires a racemic standard to calculate resolution (Rs). Using ligand exchange HPLC (e.g., C8 column with 5 mM CuSO4 and 10 mM phenylalanine at pH 4.5), racemic Ofloxacin provides the necessary R-(+) and S-(-) peaks to confirm an enantioseparation factor (α) of 1.15 and a resolution (Rs) of 1.56 [1]. Enantiopure Levofloxacin cannot provide this dual-peak baseline.

Evidence DimensionChromatographic peak resolution (Rs)
Target Compound DataOfloxacin (Yields Rs = 1.56 for R and S enantiomers)
Comparator Or BaselineLevofloxacin (Yields single peak, Rs = N/A)
Quantified DifferenceAbsolute requirement of the racemate for Rs calculation
ConditionsLigand exchange RP-HPLC using Zorbax-300SB-C8 column, 15% methanol, Cu2+/phenylalanine additive

Procurement of the racemate is strictly required to validate chiral separation techniques and calculate enantiomeric excess.

Phototoxicity ranking
Class-level inference
Ranked among the lowest phototoxicity risk (ofloxacin < enoxacin, norfloxacin < ciprofloxacin << lomefloxacin, fleroxacin)
Safety-related endpoint monitoring context
Incidence reported <2.4%; in vitro DNA damage potential lower relative to class

Chiral Chromatography Method Validation

Ofloxacin is the required analytical standard for developing and validating enantioselective separation methods, such as ligand exchange HPLC or capillary electrophoresis. Because it provides both the R-(+) and S-(-) enantiomers, it allows analytical chemists to calculate critical system suitability parameters, including the enantioseparation factor and peak resolution, which is impossible with enantiopure substitutes [1].

In Vivo Pharmacokinetic and Enteral Feeding Models

Due to its 90% relative oral bioavailability when co-administered with complex enteral feeds, Ofloxacin is prioritized over Ciprofloxacin for in vivo pharmacokinetic modeling. It ensures consistent systemic exposure in animal models where dietary interference typically causes significant absorption variability in other fluoroquinolones [2].

Physiological Buffer Formulation Development

Ofloxacin is selected for aqueous formulation studies requiring high-concentration stock solutions at physiological pH (7.4). Its lower standard free energy change of solubilization (+12.82 kJ/mol) compared to Ciprofloxacin (+20.09 kJ/mol) reduces the thermodynamic barrier to dissolution, minimizing precipitation risks during assay preparation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial susceptibility panel comparator
Enantiomer-activity context (racemic MIC reference)
MIC90 reproducibility across target strain panels
Renal drug handling model
High unchanged renal excretion profile
Renal clearance and exposure-model concordance
Stereoselective interaction studies
Racemic baseline for chiral-switch research
Enantiomer-specific antibacterial activity verification
UV exposure safety monitoring
Lower phototoxicity ranking context
In vivo phototoxicity endpoint comparison

Physical Description

Solid

Color/Form

Off-white to pale yellow crystalline powder
Colorless needles from ethanol

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.14378429 Da

Monoisotopic Mass

361.14378429 Da

Heavy Atom Count

26

LogP

-0.39
-0.39 (LogP)
log Kow = -0.39
2.1

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluoride and nitrogen oxides/.

Appearance

Off-white to light yellow crystalline powder.

Melting Point

250-257 °C (decomposes)
250 - 257 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A4P49JAZ9H

Related CAS

118120-51-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (85.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (85.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (14.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of infections (respiratory tract, kidney, skin, soft tissue, UTI), urethral and cervical gonorrhoea.
FDA Label
Ofloxacin is an antimicrobial drug in the fluoroquinolone family that effectively treats various bacterial infections. It received FDA approval in 1990 as a "1C" drug, categorizing it as a new molecular entity offering little or no therapeutic advantage over existing therapies, namely, ciprofloxacin. Yet, despite its little therapeutic benefit, ofloxacin earned support for its improved oral bioavailability, longer half-life, and expanded applications to certain sexually transmitted infections compared to its counterpart, ciprofloxacin.Pseudomonas aeruginosa may develop resistance rapidly during treatment with ofloxacin. Hence, Culture and susceptibility testing performed during therapy can provide information about the therapeutic effect of the antimicrobial agent and the possible emergence of bacterial resistance. Fluoroquinolones, including ofloxacin, are associated with serious adverse reactions; hence it is prudent to reserve ofloxacin where there are no alternative treatment options.

Livertox Summary

Ofloxacin is a second generation fluoroquinolone that was previously used widely for therapy of mild-to-moderate bacterial infections, but which has been replaced by more potent and less toxic fluoroquinolones and is now used largely topically as eye and ear drops. Ofloxacin has been linked to rare instances of acute hepatocellular injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Quinolones; Fluoroquinolones
Antiinfective Agents

Therapeutic Uses

Anti-Bacterial Agents; Anti-Infective Agents, Urinary; Nucleic Acid Synthesis Inhibitors
Ofloxacin is used in the treatment of acute pelvic inflammatory disease (PID) caused by susceptible C. trachomatis or N. gonorrhoeae, but should not be used if QRNG may be involved or if in vitro susceptibility cannot be tested. /Included in US product label/
Ofloxacin is used in adults for the treatment of nongonococcal urethritis and cervicitis caused by Chlamydia trachomatis. /Included in US product label/
Ofloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (cystitis) caused by susceptible gram-negative bacteria, including Citrobacter diversus, ... Enterobacter aerogenes, ... Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, or Pseudomonas aeruginosa. /Included in US product label/
For more Therapeutic Uses (Complete) data for Ofloxacin (36 total), please visit the HSDB record page.

Pharmacology

Ofloxacin is a quinolone/fluoroquinolone antibiotic. Ofloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian. Ofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Ofloxacin is a fluoroquinolone antibacterial antibiotic. Ofloxacin binds to and inhibits bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes involved in DNA replication and repair, resulting in cell death in sensitive bacterial species. (NCI04)

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA01 - Ofloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE01 - Ofloxacin
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA16 - Ofloxacin

Mechanism of Action

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division.
Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr.
Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes.
Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

9.84X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

82419-36-1
83380-47-6

Absorption Distribution and Excretion

Bioavailability of ofloxacin in the tablet formulation is approximately 98%
Ofloxacin is mainly eliminated by renal excretion, where between 65% and 80% of an administered oral dose of ofloxacin is excreted unchanged via urine within 48 hours of dosing. About 4-8% of an ofloxacin dose is excreted in the feces and the drug is minimally subject to biliary excretion.
Ofloxacin is distributed into bone, cartilage, bile, skin, sputum, bronchial secretions, pleural effusions, tonsils, saliva, gingival mucosa, nasal secretions, aqueous humor, tears, sweat, lung, blister fluid, pancreatic fluid, ascitic fluid, peritoneal fluid, gynecologic tissue, vaginal fluid, cervix, ovary, semen, prostatic fluid, and prostatic tissue. For most of these tissues and fluids, ofloxacin concentrations are approximately 0.5-1.7 times concurrent serum concentrations. Ofloxacin is concentrated within neutrophils, achieving concentrations in these cells that may be up to 8 times greater than extracellular concentrations.
Ofloxacin is widely distributed into body tissues and fluids following oral administration. In healthy adults, the apparent volume of distribution of ofloxacin averages 1-2.5 L/kg. Impaired renal function does not appear to affect the volume of distribution of ofloxacin; the apparent volume of distribution of the drug averages 1.1-2 L/kg in patients with impaired renal function, including those with severe renal failure undergoing hemodialysis.
Pharmacokinetic parameters in geriatric patients receiving ofloxacin generally are similar to those in younger adults. Although results of pharmacokinetic studies in geriatric individuals 65-81 years of age indicate that the rate of absorption, volume of distribution, and route of excretion in geriatric individuals are similar to those in younger adults, peak serum concentrations are slightly higher (9-21% higher) and half-life more prolonged in geriatric patients than in younger adults. There also is evidence that peak plasma concentration are higher in geriatric women than geriatric men (114% higher following single doses or 54% higher following multiple doses).
The oral bioavailability of ofloxacin is 85-100% in healthy, fasting adults, and peak serum concentrations of the drug generally are attained within 0.5-2 hours. In patients with normal renal and hepatic function, peak serum concentrations and AUCs increase in proportion to the dose over the oral dosage range of 100-600 mg and generally are unaffected by age. Following oral administration of a single 100-, 200-, 300-, or 400-mg dose of ofloxacin in healthy, fasting adults, peak serum concentrations average 1-1.3, 1.5-2.7, 2.4-4.6, or 2.9-5.6 ug/mL, respectively. Some accumulation occurs following multiple doses. Steady-state serum concentrations of ofloxacin are achieved after 4 doses of the drug and are approximately 40% higher than concentrations achieved following single oral doses.
For more Absorption, Distribution and Excretion (Complete) data for Ofloxacin (18 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Less than 10% of a single dose of ofloxacin is metabolized; approximately 3-6% of the dose is metabolized to desmethyl ofloxacin and 1-5% is metabolized to ofloxacin N-oxide. Desmethyl ofloxacin is microbiologically active, but is less active against susceptible organisms than is ofloxacin; ofloxacin N-oxide has only minimal antibacterial activity.
Seven patients with end-stage renal disease on regular hemodialysis were treated orally with a loading dose of 200 mg ofloxacin and multiple maintenance doses of 100 mg per 24 hr for 10 days. The pharmacokinetics of ofloxacin and its metabolites were studied at the end of the treatment period. Plasma and dialysate concentrations of ofloxacin and ofloxacin metabolites were measured by HPLC. Peak (3.1 mg.L-1) and trough levels (1.6 mg.L-1) and the AUC of ofloxacin were comparable to the values in healthy volunteers given 300 to 400 mg ofloxacin p.o. The mean half-life, determined in the dialysis-free interval (t1/2 beta) and during the haemodialysis session (t1/2 HD), was 38.5 h and 9.9 h, respectively. Extrarenal clearance (32.7 mL.min-1) was unchanged as compared to that reported in healthy volunteers after a single dose of ofloxacin. The fractional removal by haemodialysis amounted to 21.5%. Two metabolites, ofloxacin-N-oxide and demethyl-ofloxacin, were detected in plasma. Despite prolonged t1/2 beta of both metabolites (66.1 and 50.9 hr) and multiple doses of ofloxacin the peak concentrations of the metabolites reached only 14% and 5% of that of the parent drug, respectively. It is concluded that in patients on regular hemodialysis treatment the dosage adjustment employed resulted in safe and therapeutically favourable plasma concentrations. The observed accumulation of ofloxacin metabolites does not appear to have any toxic or therapeutic significance.
Mainly excreted as unchanged drug (87%); undergoes limited metabolism in humans. Levofloxacin is rapidly and essentially completely absorbed after oral administration. It is distributed into body tissues, especially in the skin and lung tissues. Levofloxacin is stereochemically stable in plasma and urine and does not invert metabolically to its enantiomer, D-ofloxacin. Levofloxacin undergoes limited metabolism in humans and is primarily excreted as unchanged drug in the urine. Following oral administration, approximately 87% of an administered dose was recovered as unchanged drug in urine within 48 hours, whereas less than 4% of the dose was recovered in feces in 72 hours. Less than 5% of an administered dose was recovered in the urine as the desmethyl and N-oxide metabolites, the only metabolites identified in humans. These metabolites have little relevant pharmacological activity. Levofloxacin is excreted largely as unchanged drug in the urine (L1009). Route of Elimination: Mainly excreted as unchanged drug in the urine. Half Life: 6-8 hours

Wikipedia

Ofloxacin

FDA Medication Guides

FLOXIN
OFLOXACIN
TABLET;ORAL
JANSSEN PHARMS
02/25/2011

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including ofloxacin, are associated with an increased risk of tendinitis and tendon rupture in all ages. This risk is further increased in older patients usually over 60 years of age, in patients taking corticosteroid drugs, and in patients with kidney, heart or lung transplants.
/BOXED WARNING/ WARNING: Fluoroquinolones, including ofloxacin, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid ofloxacin in patients with known history of myasthenia gravis.
Some quinolones, including ofloxacin, have been associated with prolongation of the QT interval on the electrocardiogram and infrequent cases of arrhythmia. Rare cases of torsade de pointes have been spontaneously reported during postmarketing surveillance in patients receiving quinolones, including ofloxacin.
Rare cases of sensory or sensorimotor axonal polyneuropathy affecting small and/or large axons resulting in paresthesias, hypoesthesias, dysesthesias and weakness have been reported in patients receiving quinolones, including ofloxacin. Ofloxacin should be discontinued if the patient experiences symptoms of neuropathy including pain, burning, tingling, numbness, and/or weakness or other alterations of sensation including light touch, pain, temperature, position sense, and vibratory sensation in order to prevent the development of an irreversible condition.
For more Drug Warnings (Complete) data for Ofloxacin (28 total), please visit the HSDB record page.

Biological Half Life

9 hours
In adults with creatinine clearances of 10-50 mL/minute, half-life of the drug averages 16.4 hours (range: 11-33.5 hours); in adults with creatinine clearances less than 10 mL/minute, half-life averages 21.7 hours (range: 16.9-28.4 hours). In patients with end-stage renal failure, half-life of the drug may range from 25-48 hours.
In healthy adults with normal renal function, the elimination half-life of ofloxacin in the distribution phase averages 0.5-0.6 hours and the elimination half-life in the terminal phase averages 4-8 hours.In healthy geriatric adults 64-86 years of age with renal function normal for their age, half-life of the drug averages 6.4-8.5 hours.
Following ocular instillation of 1 drop of ofloxacin 0.3% 4 times daily for 12 doses in healthy individuals, the elimination half-life of drug in tear film was approximately 226 minutes. In a study in rabbits, the terminal elimination half-life of ofloxacin in tear film following topical application to the eye was approximately 210 minutes. In adults with normal renal function, the serum elimination half-life of ofloxacin in the terminal phase averages 4-8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Preparation: I. Hayakawa et al., EP 47005; eidem, US 4382892 (1982, 1983 both to Daiichi)

General Manufacturing Information

The methyl group at the C-3 position in the oxazine ring results in the formation of isoenantiomers; ofloxacin occurs as a racemic mixture of the two isomers. The S-(-)isomer is 8-128 times as active against susceptible gram-positive and gram-negative organisms as the R-(+)isomer and approximately twice as active as racemic ofloxacin.

Analytic Laboratory Methods

A highly sensitive spectrofluorimetric method was developed for the first time, for the analysis of three fluoroquinolones (FQ) antibacterials, namely enrofloxacin (ENR), levofloxacin (LEV) and ofloxacin (OFL) in pharmaceutical preparations through charge transfer (CT) complex formation with 2,3,5,6-tetrachloro-p-benzoquinone (chloranil,CLA). At the optimum reaction conditions, the FQ-CLA complexes showed excitation maxima ranging from 359 to 363nm and emission maxima ranging from 442 to 488nm. Rectilinear calibration graphs were obtained in the concentration range of 50-1000, 50-1000 and 25-500ngmL(-1) for ENR, LEV and OFL, respectively. The detection limit was found to be 17ngmL(-1) for ENR, 17ngmL(-1) for LEV, 8ngmL(-1) for OFL, respectively.

Clinical Laboratory Methods

The fluorescence emission of the fluoroquinolones enoxacin (ENO), ciprofloxacin (CIPRO), norfloxacin (NOR) and ofloxacin (OFLO) notably increased by UV irradiation during few minutes, in ethanolic-water medium. An HPLC method has been developed, for the determination of these fluoroquinolones, based on the separation of the formed irradiation photoproducts. Optimization of the analytical wavelengths has been carried out by fast multiemission scanning fluorescence detection. The highest sensitivity has been found when measuring at emission wavelengths of 407 and 490 nm, for ENO and OFLO, respectively, and at 444 nm for both NOR and CIPRO (exciting at 277 nm). According to the criterium of Clayton, using 0.05 as false positive and false negative error assurance probabilities, detection limits of 7.3, 6.0, 6.3 and 14.5 ng/mL, for ENO, NOR, CIPRO and OFLO, respectively, have been found. Urine and serum samples have been successfully analyzed, with recovery values ranging among 99-97% and 98-103%, for urine and serum, respectively.
... HPLC procedure with fluorescence detection for simultaneous analysis of ofloxacin and moxifloxacin in human and rabbit aqueous and vitreous samples. ... The detection limits of both compounds were 10 ng/mL (0.028 nmol/ml for ofloxacin and 0.023 nmol/mL for moxifloxacin).
A novel, rapid and sensitive analytical method is described for determination of ofloxacin and levofloxacin by enhanced chemiluminescence (CL) with flow-injection sampling. The method is based on the CL reaction of the Ce(IV)-Na2S2O4-ofloxacin/levofloxacin-H2SO2 system. ... The CL intensity was correlated linearly (r = 0.9988) with the concentration of ofloxacin (or levofloxacin) in the range of 1.0 x 10(-8) - 1.0 x 10(-7) g mL(-1) and 1.0 x 10(-7) - 6.0 x 10(-6) g mL(-1). The detection limit (S/N = 3) is 7 x 10(-9) g mL(-1). The relative standard derivation (RSD, n = 11) is 2.0% for ofloxacin at 4 x 10(-7) g mL(-1) and for levofloxacin at 6 x 10(-7) g mL(-1). This method has been successfully applied for the determination of ofloxacin and levofloxacin in pharmaceutical preparations and biological fluids with satisfactory results.

Storage Conditions

Ofloxacin ophthalmic solution and otic solution should be stored at 15-30 °C.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Concomitant administration of some fluoroquinolone anti-infectives (e.g., ciprofloxacin, norfloxacin, ofloxacin) in patients receiving theophylline has resulted in higher and prolonged serum theophylline concentrations and may increase the risk of theophylline-related adverse effects. The extent of this interaction varies considerably among the commercially available fluoroquinolones; the effect is less pronounced with norfloxacin or ofloxacin than with ciprofloxacin. While it has been suggested that the 4-oxo metabolites of these quinolones may inhibit metabolism of theophylline in the liver, and there is some evidence that the degree to which the various quinolones are metabolized to 4-oxo metabolites may correlate with the extent of alteration in theophylline pharmacokinetics when the drugs are administered concomitantly, the potential contribution, if any, of the 4-oxo metabolites to this interaction has not been fully elucidated. In addition, other evidence indicates that, while formation of these metabolites may correlate with inhibition of theophylline metabolism, the 4-oxo metabolites themselves are not responsible for the observed effect.
Studies using other fluoroquinolones (e.g., ciprofloxacin) indicate that concomitant administration of probenecid interferes with renal tubular secretion of the drugs. The effect of concomitant administration of probenecid and ofloxacin has not been studied to date.
Concomitant administration of a fluoroquinolone (i.e., ofloxacin) and fenbufen (a nonsteroidal anti-inflammatory agent (NSAIA)) reportedly resulted in an increased incidence of seizures. Concomitant use of a fluoroquinolone with an NSAIA could increase the risk of CNS stimulation (e.g., seizures). Animal studies using other fluoroquinolones suggest that the risk may vary depending on the specific NSAIA.
Oral multivitamin and mineral supplements containing divalent or trivalent cations such as iron or zinc may decrease oral absorption of ofloxacin resulting in decreased serum concentrations of the quinolone; therefore, these multivitamins and/or mineral supplements should not be ingested concomitantly with or within 2 hours of an ofloxacin dose. In a crossover study, concomitant administration of a single dose of oral ferrous sulfate complex and ofloxacin decreased the AUC of the anti-infective by 36%.
For more Interactions (Complete) data for Ofloxacin (19 total), please visit the HSDB record page.
1: Lahouidak S, Soriano ML, Salghi R, Zougagh M, Ríos Á. Graphene quantum dots for enhancement of fluorimetric detection coupled to capillary electrophoresis for detection of ofloxacin. Electrophoresis. 2019 May 22. doi: 10.1002/elps.201900037. [Epub ahead of print] PubMed PMID: 31116440.
2: Li J, Zhao L, Wei C, Sun Z, Zhao S, Cai T, Gong B. Preparation of restricted access media-molecularly imprinted polymers for efficient separation and enrichment ofloxacin in bovine serum samples. J Sep Sci. 2019 May 20. doi: 10.1002/jssc.201900103. [Epub ahead of print] PubMed PMID: 31106511.
3: Yang X, Xu X, Wei X, Wan J, Zhang Y. Biomarker Effects in Carassius auratus Exposure to Ofloxacin, Sulfamethoxazole and Ibuprofen. Int J Environ Res Public Health. 2019 May 9;16(9). pii: E1628. doi: 10.3390/ijerph16091628. PubMed PMID: 31075982.
4: Eid HM, Elkomy MH, El Menshawe SF, Salem HF. Development, Optimization, and In Vitro/In Vivo Characterization of Enhanced Lipid Nanoparticles for Ocular Delivery of Ofloxacin: the Influence of Pegylation and Chitosan Coating. AAPS PharmSciTech. 2019 May 3;20(5):183. doi: 10.1208/s12249-019-1371-6. PubMed PMID: 31054011.
5: Singh V, Pandey B, Suthar S. Phytotoxicity and degradation of antibiotic ofloxacin in duckweed (Spirodela polyrhiza) system. Ecotoxicol Environ Saf. 2019 Sep 15;179:88-95. doi: 10.1016/j.ecoenv.2019.04.018. Epub 2019 Apr 23. PubMed PMID: 31026754.
6: Wang H, Han M, Zhou Y, Li J, Xiao X, Zhang W. Effects of Thermal Treatment on Porous Cerium Titanate Photocatalyst for Ofloxacin Degradation. J Nanosci Nanotechnol. 2019 Aug 1;19(8):5264-5270. doi: 10.1166/jnn.2019.16812. PubMed PMID: 30913843.
7: Wang C, Dong D, Zhang L, Song Z, Hua X, Guo Z. Response of Freshwater Biofilms to Antibiotic Florfenicol and Ofloxacin Stress: Role of Extracellular Polymeric Substances. Int J Environ Res Public Health. 2019 Feb 27;16(5). pii: E715. doi: 10.3390/ijerph16050715. PubMed PMID: 30818877; PubMed Central PMCID: PMC6427337.
8: Santos AM, Wong A, Vicentini FC, Fatibello-Filho O. Simultaneous voltammetric sensing of levodopa, piroxicam, ofloxacin and methocarbamol using a carbon paste electrode modified with graphite oxide and β-cyclodextrin. Mikrochim Acta. 2019 Feb 15;186(3):174. doi: 10.1007/s00604-019-3296-x. PubMed PMID: 30771008.
9: Marslin G, Revina AM, Kumar Megraj Khandelwal V, Balakumar K, Sheeba CJ, Franklin G. Corrigendum to "PEGylated ofloxacin nanoparticles render strong antibacterial activity against many clinically important human pathogens" [Colloids Surf. B: Biointerfaces 132 (2015) 62-70]. Colloids Surf B Biointerfaces. 2019 May 1;177:282-283. doi: 10.1016/j.colsurfb.2019.01.063. Epub 2019 Feb 12. PubMed PMID: 30769229.
10: Vakh C, Alaboud M, Lebedinets S, Bulatov A. A rotating cotton-based disk packed with a cation-exchange resin: Separation of ofloxacin from biological fluids followed by chemiluminescence determination. Talanta. 2019 May 1;196:117-123. doi: 10.1016/j.talanta.2018.12.024. Epub 2018 Dec 13. PubMed PMID: 30683340.
11: Gao B, Li P, Yang R, Li A, Yang H. Investigation of multiple adsorption mechanisms for efficient removal of ofloxacin from water using lignin-based adsorbents. Sci Rep. 2019 Jan 24;9(1):637. doi: 10.1038/s41598-018-37206-1. PubMed PMID: 30679691; PubMed Central PMCID: PMC6346052.
12: Chen P, Blaney L, Cagnetta G, Huang J, Wang B, Wang Y, Deng S, Yu G. Degradation of Ofloxacin by Perylene Diimide Supramolecular Nanofiber Sunlight-Driven Photocatalysis. Environ Sci Technol. 2019 Feb 5;53(3):1564-1575. doi: 10.1021/acs.est.8b05827. Epub 2019 Jan 11. PubMed PMID: 30604606.
13: Polachek H, Debotton N, Feinshtein V, Rubin M, Ben-Zvi Z, Holcberg G, Agbaria R, Dahan A. The role of various transporters in the placental uptake of ofloxacin in an in vitro model of human villous trophoblasts. Drug Des Devel Ther. 2018 Dec 4;12:4129-4138. doi: 10.2147/DDDT.S181493. eCollection 2018. PubMed PMID: 30584277; PubMed Central PMCID: PMC6284538.
14: Nuti S, Fernández-Lodeiro J, Del Secco B, Rampazzo E, Rodríguez-González B, Capelo JL, Silva V, Igrejas G, Poeta P, Torres C, Zaccheroni N, Prodi L, Oliveira E, Lodeiro C. Engineered Nanostructured Materials for Ofloxacin Delivery. Front Chem. 2018 Nov 27;6:554. doi: 10.3389/fchem.2018.00554. eCollection 2018. PubMed PMID: 30538980; PubMed Central PMCID: PMC6277636.
15: Tong X, Wang X, He X, Xu K, Mao F. Effects of ofloxacin on nitrogen removal and microbial community structure in constructed wetland. Sci Total Environ. 2019 Mar 15;656:503-511. doi: 10.1016/j.scitotenv.2018.11.358. Epub 2018 Nov 27. PubMed PMID: 30522033.
16: Xiao X, Wu J, Li Z, Jia L. Enantioseparation and sensitive analysis of ofloxacin by poly(3,4-dihydroxyphenylalanine) functionalized magnetic nanoparticles-based solid phase extraction in combination with on-line concentration capillary electrophoresis. J Chromatogr A. 2019 Feb 22;1587:14-23. doi: 10.1016/j.chroma.2018.11.026. Epub 2018 Nov 16. PubMed PMID: 30473108.
17: Yu Y, Huang F, He Y, Liu X, Song C, Xu Y, Zhang Y. Heterogeneous fenton-like degradation of ofloxacin over sludge derived carbon as catalysts: Mechanism and performance. Sci Total Environ. 2019 Mar 1;654:942-947. doi: 10.1016/j.scitotenv.2018.11.156. Epub 2018 Nov 12. PubMed PMID: 30453264.
18: Sirous M, Khosravi AD, Tabandeh MR, Salmanzadeh S, Ahmadkhosravi N, Amini S. Molecular detection of rifampin, isoniazid, and ofloxacin resistance in Iranian isolates of Mycobacterium tuberculosis by high-resolution melting analysis. Infect Drug Resist. 2018 Oct 18;11:1819-1829. doi: 10.2147/IDR.S178831. eCollection 2018. PubMed PMID: 30425535; PubMed Central PMCID: PMC6202043.
19: Ouni B, Fathallah N, Slim R, Brahim A, Ben Salem C. Anaphylactic shock secondary to oral ofloxacin administration with cross-reactivity to levofloxacin and ciprofloxacin. Therapie. 2018 Dec;73(6):555-556. doi: 10.1016/j.therap.2018.05.001. Epub 2018 Jun 20. PubMed PMID: 30401472.
20: Zhong X, Qin X, Du P, Chen J, Zhang Y, He Y, Liu F. [Simultaneous determination of ofloxacin enantiomers in water by high performance liquid chromatography]. Se Pu. 2018 Nov 1;36(11):1167-1172. doi: 10.3724/SP.J.1123.2018.07018. Chinese. PubMed PMID: 30378380.

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